3-hexylcyclobutanone
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Overview
Description
3-hexylcyclobutanone is an organic compound belonging to the class of cyclobutanones Cyclobutanones are cyclic ketones with a four-membered ring structure The compound this compound is characterized by a cyclobutane ring substituted with a hexyl group at the third position and a ketone functional group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hexylcyclobutanone can be achieved through several methods. One common approach involves the cyclization of hexyl-substituted precursors. For instance, the reaction of 3-hexyl-2,2-dimethoxypropane with diisopropyl malonate under nucleophilic substitution conditions can yield the desired cyclobutanone . The reaction typically requires a base such as sodium hydride and an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-hexylcyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 3-hexylcyclobutan-1-ol.
Substitution: The cyclobutane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Hexyl-substituted carboxylic acids.
Reduction: 3-Hexylcyclobutan-1-ol.
Substitution: Halogenated cyclobutanones.
Scientific Research Applications
3-hexylcyclobutanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its strained ring structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions involving cyclobutanones.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-hexylcyclobutanone involves its interaction with molecular targets through its ketone functional group and cyclobutane ring. The compound can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. Additionally, the strained ring structure of cyclobutanones can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Cyclobutanone: The parent compound with a cyclobutane ring and a ketone group.
3-Methylcyclobutan-1-one: A similar compound with a methyl group instead of a hexyl group.
3-Phenylcyclobutan-1-one: A compound with a phenyl group at the third position.
Uniqueness: 3-hexylcyclobutanone is unique due to the presence of a longer alkyl chain (hexyl group) at the third position, which can influence its physical and chemical properties
Properties
IUPAC Name |
3-hexylcyclobutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-9-7-10(11)8-9/h9H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWMXUFWHLCUBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CC(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648191 |
Source
|
Record name | 3-Hexylcyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138173-74-7 |
Source
|
Record name | 3-Hexylcyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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